

Hydroxy-PEG2-CH₂COOH synthesis and purification protocol

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Compound of Interest

Compound Name: Hydroxy-PEG2-CH₂COOH

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An In-depth Technical Guide to the Synthesis and Purification of **Hydroxy-PEG2-CH₂COOH**

This guide provides a comprehensive overview of the synthesis and purification protocols for **Hydroxy-PEG2-CH₂COOH**, a heterobifunctional polyethylene glycol (PEG) derivative. With a hydroxyl group at one terminus and a carboxylic acid at the other, this molecule is a versatile building block, particularly prominent as a PROTAC (Proteolysis Targeting Chimera) linker in drug discovery and development.^[1] Its hydrophilic PEG spacer enhances the solubility and bioavailability of therapeutic agents.^[1]

Synthesis of Hydroxy-PEG2-CH₂COOH

The primary and most established method for synthesizing **Hydroxy-PEG2-CH₂COOH** is the Williamson ether synthesis.^[1] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. An alternative industrial-scale method involves the controlled ethoxylation of an alcohol followed by oxidation.

Experimental Protocol: Williamson Ether Synthesis

This protocol details the synthesis of **Hydroxy-PEG2-CH₂COOH** from di(ethylene glycol) and a protected form of bromoacetic acid, tert-butyl bromoacetate, followed by deprotection.

Step 1: Alkoxide Formation and Williamson Ether Synthesis

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve di(ethylene glycol) (1.0 equivalent) in a suitable anhydrous solvent such as

tetrahydrofuran (THF) or dimethylformamide (DMF).

- **Alkoxide Formation:** Cool the solution in an ice bath (0 °C). Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the sodium alkoxide.
- **Nucleophilic Substitution:** Slowly add tert-butyl bromoacetate (1.0 equivalent) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected product, tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate.

Step 2: Deprotection of the Carboxylic Acid

- **Acidic Hydrolysis:** Dissolve the crude protected product in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).
- **Reaction:** Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.
- **Solvent Removal:** Remove the solvent and excess TFA under reduced pressure to yield the crude **Hydroxy-PEG2-CH₂COOH**.

Purification Protocol

The crude product is typically purified by flash column chromatography on silica gel.

- **Column Preparation:** Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
- **Sample Loading:** Dissolve the crude product in a minimal amount of the elution solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed product onto the top of the prepared column.

- **Elution:** Elute the column with a gradient of a more polar solvent system. A common eluent system for PEG-containing compounds is a mixture of chloroform and methanol or dichloromethane and methanol.^[2] For acidic compounds, the addition of a small amount of formic acid (0.5-2%) to the mobile phase can improve peak shape and separation.^{[2][3]} A typical gradient might start with 100% dichloromethane and gradually increase the methanol concentration to 10-20%.
- **Fraction Collection and Analysis:** Collect fractions and analyze them by TLC to identify those containing the pure product.
- **Product Isolation:** Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **Hydroxy-PEG2-CH₂COOH**.

Quantitative Data

The following tables summarize the key quantitative data for **Hydroxy-PEG2-CH₂COOH**.

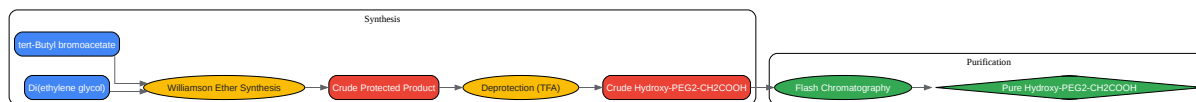
Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ O ₅	^{[1][4]}
Molecular Weight	164.16 g/mol	^[1]
Purity (typical)	≥95%	^[4]
Typical Yield	Varies with synthesis method	N/A
Storage Conditions	-20°C, protected from light and moisture	N/A

¹ H NMR (400 MHz, D ₂ O)	Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
3.65–3.72	m	4H	-OCH ₂ CH ₂ O-	
4.18	s	2H	-CH ₂ COOH	

Data from Benchchem^[1]

Visualizations

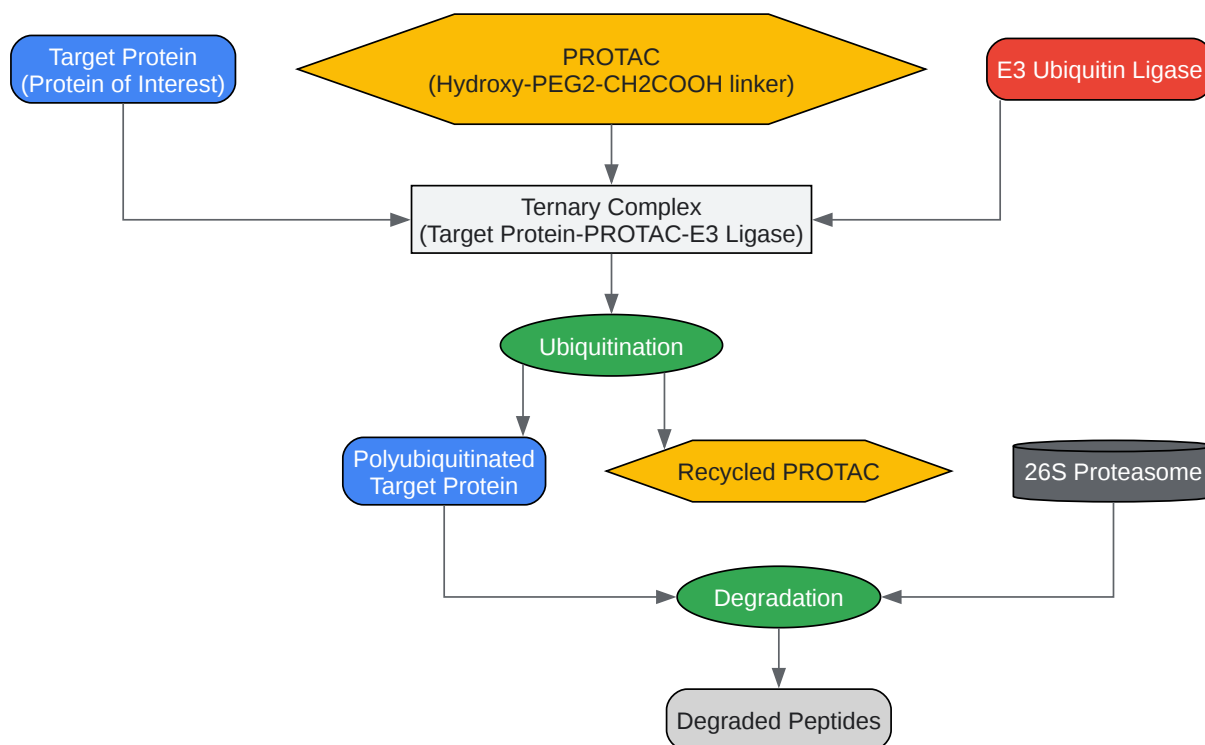
Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of **Hydroxy-PEG2-CH₂COOH**.

Mechanism of Action in a PROTAC



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Caption: Role of **Hydroxy-PEG2-CH2COOH** as a linker in the PROTAC-mediated degradation of a target protein.

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